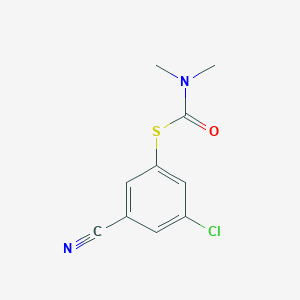

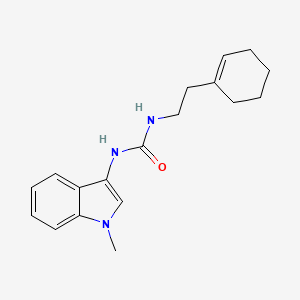

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Compounds with structures similar to "S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate" have been utilized in asymmetric synthesis, showcasing their potential as chiral intermediates or catalysts. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase highlights the utility of related compounds in producing chiral intermediates with high enantioselectivity, which are valuable in the synthesis of antidepressant drugs (Y. Choi et al., 2010).

Organic Photovoltaic Applications

Molecular engineering efforts have led to the development of organic sensitizers for solar cell applications, featuring donor, electron-conducting, and anchoring groups. Compounds with functionalities similar to the target compound have demonstrated high incident photon-to-current conversion efficiencies, indicating their potential in enhancing the performance of organic photovoltaic devices (Sanghoon Kim et al., 2006).

Liquid Crystalline Materials

The synthesis and characterization of materials with structural similarities to "S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate" have contributed to advancements in liquid crystalline materials. These compounds exhibit unique electro-optic switching behavior and antiferroelectric tilted smectic phases, which are of interest for applications in display technologies and electro-optical storage devices (S. Rauch et al., 2004).

Enantioseparation

Chiral stationary phases derived from similar compounds have been developed for the high-performance liquid chromatographic enantioseparation of racemic mixtures. These phases have shown excellent chiral recognition abilities, making them valuable tools in the pharmaceutical industry for the resolution of chiral drugs (B. Chankvetadze et al., 1997).

Chemical Defoliation in Agriculture

Research has also explored the use of defoliant mixtures containing compounds with functional groups similar to the target compound for agricultural applications, such as the defoliation of cotton. These studies aim to optimize the effectiveness of chemical defoliants under various environmental conditions, contributing to more efficient agricultural practices (C. Snipes & G. Cathey, 1992).

properties

IUPAC Name |

S-(3-chloro-5-cyanophenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-13(2)10(14)15-9-4-7(6-12)3-8(11)5-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCVXLRPELRZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC(=CC(=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chloro-5-cyanophenyl)sulfanyl]-N,N-dimethylformamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)

![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2823493.png)